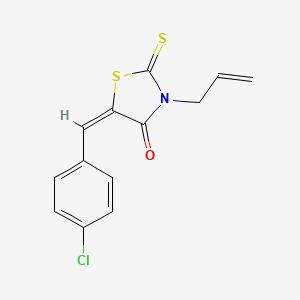

(5E)-3-allyl-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Beschreibung

Herstellungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von (5E)-3-Allyl-5-(4-Chlorbenzyliden)-2-thioxo-1,3-thiazolidin-4-on erfolgt typischerweise durch die Kondensation eines geeigneten Aldehyds mit einem Thiazolidinon-Derivat. Eine übliche Methode beinhaltet die Reaktion von 4-Chlorbenzaldehyd mit 3-Allyl-2-thioxo-1,3-thiazolidin-4-on in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol unter Rückflussbedingungen durchgeführt, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese beinhalten. Dies würde die Optimierung der Reaktionsbedingungen umfassen, wie z. B. Temperatur, Lösungsmittel und Reaktionszeit, um Ausbeute und Reinheit zu maximieren. Darüber hinaus würde die industrielle Produktion strenge Qualitätskontrollmaßnahmen erfordern, um Konsistenz und Sicherheit zu gewährleisten.

Eigenschaften

Molekularformel |

C13H10ClNOS2 |

|---|---|

Molekulargewicht |

295.8 g/mol |

IUPAC-Name |

(5E)-5-[(4-chlorophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H10ClNOS2/c1-2-7-15-12(16)11(18-13(15)17)8-9-3-5-10(14)6-4-9/h2-6,8H,1,7H2/b11-8+ |

InChI-Schlüssel |

WPEWLGPWIZTGLS-DHZHZOJOSA-N |

Isomerische SMILES |

C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)Cl)/SC1=S |

Kanonische SMILES |

C=CCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-allyl-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of an appropriate aldehyde with a thiazolidinone derivative. One common method involves the reaction of 4-chlorobenzaldehyde with 3-allyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(5E)-3-Allyl-5-(4-Chlorbenzyliden)-2-thioxo-1,3-thiazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Thioxo-Gruppe kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Carbonylgruppe im Thiazolidinonring kann reduziert werden, um Alkohol-Derivate zu bilden.

Substitution: Die Allyl- und 4-Chlorbenzyliden-Gruppen können an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation der Thioxo-Gruppe Sulfoxide oder Sulfone ergeben, während die Reduktion der Carbonylgruppe Alkohol-Derivate produzieren kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (5E)-3-Allyl-5-(4-Chlorbenzyliden)-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen. Im Zusammenhang mit seiner Antikrebsaktivität wird vermutet, dass die Verbindung Apoptose in Krebszellen induziert, indem sie die Aktivität von Schlüsselproteinen moduliert, die an der Zellzyklusregulation und den Apoptosewegen beteiligt sind. Insbesondere kann es die Aktivität von Enzymen wie der Carboanhydrase IX hemmen, die in bestimmten Krebszellen überexprimiert wird.

Wirkmechanismus

The mechanism of action of (5E)-3-allyl-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In the context of its anticancer activity, the compound is believed to induce apoptosis in cancer cells by modulating the activity of key proteins involved in cell cycle regulation and apoptosis pathways. Specifically, it may inhibit the activity of enzymes such as carbonic anhydrase IX, which is overexpressed in certain cancer cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

(5E)-5-(4-Chlorbenzyliden)-2-Mercapto-1,3-thiazol-4(5H)-on: Diese Verbindung teilt einen ähnlichen Thiazolidinon-Kern, unterscheidet sich jedoch im Substitutionsmuster.

(5E)-5-(4-Chlorbenzyliden)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentanol: Eine weitere Verbindung mit einer ähnlichen Benzyliden-Gruppe, aber einer anderen Kernstruktur.

Einzigartigkeit

Was (5E)-3-Allyl-5-(4-Chlorbenzyliden)-2-thioxo-1,3-thiazolidin-4-on von ähnlichen Verbindungen abhebt, ist seine einzigartige Kombination aus Allyl- und 4-Chlorbenzyliden-Gruppen, die zu seiner besonderen chemischen Reaktivität und biologischen Aktivität beitragen. Diese einzigartige Struktur ermöglicht es ihr, mit spezifischen molekularen Zielen zu interagieren, was sie zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.